Thalidomide
Descripción
Historical Context and Evolution of Understanding
The history of thalidomide (B1683933) is marked by a dramatic trajectory from a widely prescribed medication to a symbol of pharmaceutical disaster, and its subsequent, carefully managed re-emergence as a valuable therapeutic agent.
This compound was first synthesized in 1954 by scientists at the German pharmaceutical company Chemie Grünenthal. This compound-tragedy.com Following its synthesis, the company patented the substance and began to explore its potential uses. This compound-tragedy.com Initially developed as a sedative, animal testing suggested a high safety profile, as researchers found it nearly impossible to determine a lethal dose (LD50) in animal models. sciencemuseum.org.uk This led to the perception that the drug was harmless to humans. sciencemuseum.org.uk
In 1957, this compound was launched in Germany under the brand name Contergan as a non-barbiturate sedative and sleeping aid. This compound-tragedy.comwikipedia.orgThis compound-tragedy.com It was soon marketed internationally under various trade names, including Distaval in the UK. This compound-tragedy.comthalidomidetrust.org Its use quickly expanded, and it was promoted as a "wonder drug" for a variety of conditions such as headaches, coughs, and insomnia. thalidomidetrust.orgrms-consultancy.co.uk Notably, it was also found to be effective against morning sickness, leading to its widespread use by pregnant women. sciencemuseum.org.ukwikipedia.orgnih.gov Marketing materials emphasized its safety, with claims that it could be "given with complete safety to pregnant women and nursing mothers without adverse effect on mother or child." thalidomidetrust.orgrms-consultancy.co.uk
Beginning in the late 1950s, an unusual increase in newborns with severe deformities was reported, with the first this compound-affected baby born in Germany on December 25, 1956, to an employee of Chemie Grünenthal. thalidomidetrust.orgrms-consultancy.co.ukthalidomidetrust.org The birth defects were catastrophic, most notably phocomelia, a condition characterized by severely shortened or absent limbs. wikipedia.orgasu.edu Other malformations included damage to the eyes, ears, heart, and internal organs. wikipedia.orgthalidomidetrust.org
The link between the drug and the birth defects was not immediately apparent, partly because some of the deformities resembled rare genetic conditions. thalidomidetrust.org However, in 1961, Dr. William McBride, an Australian doctor, was the first to publicly report a connection between this compound and the observed birth defects in a letter to The Lancet. thalidomidetrust.orgthalidomidetrust.orgunderstandinganimalresearch.org.uk Following mounting evidence, Chemie Grünenthal withdrew the drug from the German market on November 26, 1961, with the UK distributor, Distillers Company (Biochemicals) Ltd, following suit on December 2, 1961. sciencemuseum.org.ukthalidomidetrust.orgunderstandinganimalresearch.org.uk
The this compound scandal became one of the biggest medical disasters in history. wikipedia.org It is estimated that the drug was marketed in 46 countries and affected over 10,000 children worldwide, with approximately 40-50% of affected infants dying at or shortly after birth. This compound-tragedy.comsciencemuseum.org.ukwikipedia.orgmedium.com The tragedy prompted a fundamental shift in drug regulation, leading to the development of more stringent testing protocols and greater oversight by bodies like the U.S. Food and Drug Administration (FDA), which had notably not approved this compound for general use in the United States. wikipedia.orgnih.gov
Despite its tragic past, clinical interest in this compound resurfaced in 1965 when Dr. Jacob Sheskin in Israel fortuitously discovered its effectiveness. escholarship.orgnih.gov While prescribing it as a sedative for a patient with leprosy, he observed a dramatic improvement in the painful skin lesions associated with erythema nodosum leprosum (ENL). escholarship.orgnih.gov This observation was later confirmed in clinical trials. sciencemuseum.org.ukskintherapyletter.com
This discovery marked the beginning of this compound's revival. In 1998, the U.S. FDA formally approved this compound for the treatment of the cutaneous manifestations of moderate to severe ENL. escholarship.orgnih.govbioprocessonline.comnih.gov This approval was granted under a strict, controlled distribution system called the System for this compound Education and Prescribing Safety (S.T.E.P.S.) program to prevent fetal exposure. nih.govnih.gov
Further research uncovered this compound's immunomodulatory, anti-inflammatory, and anti-angiogenic (inhibiting blood vessel growth) properties. nih.govchiralpedia.com These mechanisms of action led to its investigation for a wide range of other conditions. nih.govccjm.org In 2006, the FDA approved this compound in combination with dexamethasone (B1670325) for the treatment of newly diagnosed multiple myeloma, a type of cancer. nih.govnih.govmayoclinic.org The drug has also been studied for its potential use in treating various other conditions, including complications of HIV/AIDS, autoimmune diseases like Behçet’s disease and lupus, and other cancers. escholarship.orgnih.govwikipedia.orgretroreport.org
Table 1: Key Historical Events in the Timeline of this compound This table is interactive. You can sort the columns by clicking on the headers.
| Year | Event | Significance |
|---|---|---|
| 1954 | This compound is first synthesized by Chemie Grünenthal in Germany. This compound-tragedy.com | Marks the creation of the compound. |
| 1957 | Marketed in Germany as Contergan for use as a sedative and for morning sickness. This compound-tragedy.comwikipedia.org | Begins the period of widespread, unregulated use. |
| 1961 | Dr. William McBride publicly links this compound to severe birth defects. thalidomidetrust.orgunderstandinganimalresearch.org.uk | First public scientific evidence of teratogenicity, leading to its withdrawal. |
| 1961 | This compound is withdrawn from the market in Germany and the UK. sciencemuseum.org.ukunderstandinganimalresearch.org.uk | End of the first era of this compound use, but the global impact continues. |
| 1965 | Dr. Jacob Sheskin discovers this compound's effectiveness in treating erythema nodosum leprosum (ENL). escholarship.orgnih.gov | The first step in the drug's therapeutic rehabilitation. |
| 1998 | The U.S. FDA approves this compound for the treatment of ENL under strict controls. escholarship.orgnih.govnih.gov | Marks the official reintroduction of this compound into clinical practice. |
| 2006 | The U.S. FDA approves this compound for the treatment of multiple myeloma. nih.govnih.gov | Expands the therapeutic application of this compound into oncology. |
Chirality and Stereochemistry of this compound
The biological effects of this compound are intrinsically linked to its three-dimensional chemical structure, a concept known as stereochemistry.
This compound possesses a single chiral center, meaning it exists as a pair of non-superimposable mirror-image molecules called enantiomers. chiralpedia.combris.ac.uk These two forms are designated as (R)-(+)-thalidomide and (S)-(-)-thalidomide. chiralpedia.comwikipedia.org Although they have the same chemical formula and connectivity, their spatial arrangement is different, which leads to distinct biological activities. walshmedicalmedia.comwalshmedicalmedia.com
Subsequent research following the this compound disaster revealed that the two enantiomers have starkly different effects. chiralpedia.comoregonstate.edu The (R)-(+)-enantiomer was found to be responsible for the desired sedative and anti-nausea effects. chiralpedia.comwikipedia.orglu.se In contrast, the (S)-(-)-enantiomer was identified as the agent responsible for the devastating teratogenic (embryo-toxic) effects that caused the birth defects. chiralpedia.comwikipedia.orgoregonstate.edu The drug was originally marketed as a racemic mixture, which is a 50:50 mixture of both the (R) and (S) enantiomers. bioprocessonline.comchiralpedia.com
A critical discovery in the study of this compound was that its enantiomers can interconvert within the body, a process known as in vivo chiral inversion or racemization. chiralpedia.comwalshmedicalmedia.comlearncheme.com This means that even if a patient is administered a pure sample of the "safe" (R)-(+)-thalidomide, it will convert into the "teratogenic" (S)-(-)-thalidomide under physiological conditions. chiralpedia.comwikipedia.orgbris.ac.ukwalshmedicalmedia.com This racemization occurs because the hydrogen atom at the chiral center of the glutarimide (B196013) ring is acidic and can be removed and re-added, leading to inversion of the stereocenter. wikipedia.orgstackexchange.com
This process of chiral inversion has profound implications. It demonstrates that the this compound tragedy could not have been prevented simply by administering the pure (R)-enantiomer. chiralpedia.comlearncheme.comreddit.com The inevitable formation of the (S)-enantiomer in the body means that any therapeutic use of this compound carries the inherent risk of teratogenicity if taken during pregnancy. walshmedicalmedia.com Studies have shown that this inversion is catalyzed by blood plasma components, particularly human serum albumin (HSA). nih.gov The rapid interconversion between the enantiomers in humans complicates the study of their individual effects and underscores the importance of stereochemistry in drug development and safety evaluation. walshmedicalmedia.comnih.gov
In Vivo Chiral Inversion (Racemization) and its Implications
Mechanism of Proton Transfer and Glutarimide Ring Rotation
The interconversion of this compound enantiomers is a complex process at the molecular level. Investigations using first-principle density function theory (DFT) have identified the most plausible pathways for this chiral inversion in an isolated this compound molecule. nih.govresearchgate.net The process fundamentally requires two significant conformational changes: the transfer of a hydrogen atom (proton) from the chiral carbon center (C7) and the isomerization and rotation of the glutarimide ring. researchgate.net
Two primary pathways have been proposed:
The first pathway involves the transfer of a proton from the chiral carbon to an adjacent carbonyl oxygen atom. This is followed by the isomerization and rotation of the glutarimide ring before the proton returns to the chiral carbon. nih.govresearchgate.net
The second pathway is similar, but the sequence is reversed: the isomerization of the glutarimide ring occurs before the initial proton transfer takes place. nih.govresearchgate.net
These steps present significant energy barriers that must be overcome for the inversion to occur. For an isolated this compound molecule, the energy barrier corresponding to the proton transfer is a remarkable 73.29 kcal mol⁻¹, while the barrier for the rotation of the glutarimide ring is 23.59 kcal mol⁻¹. nih.govresearchgate.net
Catalytic Role of Water and Hydroxide (B78521) Ions in Enantiomerization
The high energy barrier for proton transfer in an isolated this compound molecule suggests that the process would be extremely slow. However, the presence of other molecules, particularly water and hydroxide ions, can effectively catalyze the interconversion. nih.govresearchgate.net
Quantum mechanics calculations and DFT studies have demonstrated that water plays a crucial role by facilitating the proton transfer step. nih.govresearchgate.net The presence of water significantly lowers the highest energy barrier for enantiomerization to approximately 30 kcal mol⁻¹. nih.govresearchgate.net This catalytic action highlights the importance of the aqueous environment in biological systems for this compound's chiral inversion. nih.gov
The rate of enantiomerization is further accelerated under basic conditions. The hydroxide ion (OH⁻) is a more potent catalyst than water, facilitating proton abstraction from the chiral center. nih.govresearchgate.net It has been shown that the hydroxide ion can lower the enantiomerization energy barrier to approximately 24 kcal mol⁻¹. nih.govresearchgate.net This finding aligns with experimental data showing faster racemization under basic conditions and suggests that the chiral inversion of this compound is subject to both specific and general base catalysis. nih.govnih.gov
| Catalyst | Effect on Enantiomerization | Energy Barrier |
| None (Isolated) | Proton transfer is the rate-limiting step. | ~73.29 kcal mol⁻¹ |
| Water (H₂O) | Facilitates proton transfer. | ~30 kcal mol⁻¹ |
| Hydroxide Ion (OH⁻) | Facilitates proton abstraction. | ~24 kcal mol⁻¹ |
"this compound Paradox" and Self-Disproportionation of Enantiomers
A significant question in this compound research is the "this compound paradox". It was reported that the (S)-enantiomer is primarily responsible for the drug's teratogenic effects, while the (R)-enantiomer is not. nih.govresearchgate.net The paradox arises because the enantiomers readily interconvert in vivo, which would suggest that administering the "safe" (R)-enantiomer should still result in teratogenicity as it converts to the (S)-form. nih.govresearchgate.net
A hypothesis proposed to explain this paradox is the in-vivo self-disproportionation of enantiomers (SDE). nih.govresearchgate.net This theory posits that when a pure enantiomer is introduced, a fraction of it epimerizes in vivo, creating a racemic mixture. nih.govresearchgate.net This racemic this compound is then thought to precipitate out of the biological solution in a stable (R/S)-heterodimeric form. nih.govresearchgate.net The precipitation effectively removes the racemic mixture—and thus the teratogenic (S)-enantiomer—from biological circulation. nih.govresearchgate.net Consequently, the enantiomerically pure form of the drug that was originally administered remains in solution, which could account for the observed biological outcomes where only the (S)-enantiomer appears teratogenic. nih.govresearchgate.net
Studies involving stirring a solution of this compound with a 20% enantiomeric excess (ee) demonstrated a significant enantiomeric enrichment in the solution, reaching up to 98% ee. nih.govresearchgate.net This result supports the hypothesis that the racemic form preferentially precipitates, leaving the solution enriched in the excess enantiomer. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h1-4,9H,5-6H2,(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJJHQNACJXSKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
| Record name | THALIDOMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21096 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022524 | |
| Record name | Thalidomide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Thalidomide appears as needles or white powder. (NTP, 1992), Solid | |
| Record name | THALIDOMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21096 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thalidomide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), In water, approximately 2X10-4 mol/L; 45-60 mg/L at 25 °C, Sparingly soluble in methanol, ethanol, acetone, ethyl acetate, butyl acetate, glacial acetic acid. Very soluble in DMF. Practically insoluble in ether, chloroform, benzene., Very soluble in dioxane, pyridine, 2.55e+00 g/L | |
| Record name | THALIDOMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21096 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thalidomide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01041 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | THALIDOMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3586 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Thalidomide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Needles | |
CAS No. |
50-35-1, 841-67-8, 2614-06-4 | |
| Record name | THALIDOMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21096 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thalidomide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thalidomide [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thalidomide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01041 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | thalidomide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758479 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | thalidomide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527179 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | l-Thalidomide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91730 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Thalidomide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91729 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | thalidomide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thalidomide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thalidomide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.029 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THALIDOMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z8R6ORS6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | THALIDOMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3586 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Thalidomide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
516 to 520 °F (NTP, 1992), 270 °C | |
| Record name | THALIDOMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21096 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thalidomide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01041 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | THALIDOMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3586 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Thalidomide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015175 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Molecular Mechanisms of Action of + Thalidomide
Cereblon (CRBN) E3 Ubiquitin Ligase Modulation
A pivotal discovery in elucidating the mechanism of action of thalidomide (B1683933) was the identification of Cereblon (CRBN) as a primary molecular target. CRBN is a substrate receptor that forms part of the multi-protein Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, specifically CRL4-CRBN nih.govnih.govmdpi.comnih.govrsc.orgrsc.orgnih.gov. This complex plays a critical role in protein homeostasis by mediating the ubiquitination and subsequent proteasomal degradation of target proteins.
Identification of Cereblon as a Primary Target
For decades, the precise molecular target responsible for this compound's effects, especially its teratogenicity, remained elusive nih.govresearchgate.net. The identification of Cereblon marked a significant breakthrough, establishing it as a direct binding partner of this compound nih.govmdpi.comnih.govrsc.orgrsc.orgnih.govresearchgate.netjst.go.jpresearchgate.netnih.govjst.go.jp. This interaction was found to be essential for both the teratogenic effects observed during embryonic development and the therapeutic effects seen in certain diseases, such as multiple myeloma nih.govmdpi.comresearchgate.net.
Mechanism of Substrate Degradation (e.g., Ikaros and Aiolos)
The binding of (+)-thalidomide to CRBN does not inhibit the E3 ligase activity directly in a classical sense, but rather alters its substrate specificity mdpi.comrsc.orgrsc.org. This modulation leads to the recruitment of specific proteins, termed 'neosubstrates,' to the CRL4-CRBN complex that would not typically be targeted for degradation by this ligase in the absence of the drug mdpi.comrsc.orgrsc.org. Once recruited, these neosubstrates undergo ubiquitination, marking them for degradation by the 26S proteasome mdpi.comrsc.orgrsc.orgnih.govbmj.comasm.orgtandfonline.com.
Key neosubstrates identified include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) mdpi.comnih.govrsc.orgrsc.orgnih.govbmj.comasm.orgtandfonline.comniph.go.jp. The degradation of Ikaros and Aiolos is a well-established mechanism contributing to the anti-cancer effects of this compound and its derivatives, particularly in multiple myeloma nih.govmdpi.comnih.govrsc.orgrsc.orgnih.govtandfonline.com.
Implications for both Anti-cancer and Teratogenic Effects
The dual role of CRBN as a target mediating both anti-cancer and teratogenic effects highlights a critical aspect of this compound's pharmacology nih.govmdpi.comresearchgate.net. The degradation of Ikaros and Aiolos is primarily linked to the anti-proliferative and immunomodulatory effects utilized in cancer therapy mdpi.comnih.govrsc.orgrsc.orgnih.govtandfonline.com.
Conversely, the teratogenic effects are also mediated through CRBN, but involve the recruitment and degradation of different neosubstrates during embryonic development. Research has identified proteins such as SALL4 (Spalt Like Transcription Factor 4) and p63 (Tumor Protein P63) as candidate mediators of this compound-induced teratogenicity through CRBN-dependent degradation nih.govnih.govresearchgate.netjst.go.jp. This indicates that the specific neosubstrates targeted by the CRL4-CRBN complex in the presence of this compound determine the resulting biological outcome, whether therapeutic or toxic.
Angiogenesis Inhibition
Beyond its interaction with Cereblon, (+)-thalidomide is also known to exert anti-angiogenic effects. Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in various physiological and pathological conditions, including tumor growth and embryonic development tg.org.aumefst.hr. This compound's ability to inhibit angiogenesis is considered one of its mechanisms of action in certain therapeutic contexts and is also implicated in its teratogenicity researchgate.nettg.org.aumefst.hrspandidos-publications.comnih.gov.
Impact on Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF) Pathways
This compound has been shown to interfere with signaling pathways mediated by key pro-angiogenic growth factors, notably Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF), particularly basic FGF (bFGF) tg.org.aumefst.hrspandidos-publications.commdpi.comascopubs.orgresearchgate.netdrugbank.comnih.govnih.govnih.govresearchgate.netwaocp.orgntnu.nogene-tools.com. These growth factors are potent stimulators of endothelial cell proliferation, migration, and tube formation, essential steps in angiogenesis tg.org.aunih.govntnu.no.
Downregulation of VEGF and FGF
Studies have demonstrated that (+)-thalidomide can lead to the downregulation of VEGF and bFGF expression or reduced levels of these growth factors tg.org.auspandidos-publications.comascopubs.orgresearchgate.netdrugbank.comnih.govnih.govresearchgate.netwaocp.org. This effect has been observed in various experimental models, including cancer cell lines and endothelial cells spandidos-publications.comascopubs.orgnih.govnih.govnih.gov. For instance, this compound treatment has been shown to decrease VEGF-A mRNA and protein levels in colon cancer cells spandidos-publications.comnih.gov and suppress the expression of VEGF and bFGF in cisplatin-resistant human lung carcinoma cells nih.gov. In bone marrow endothelial cells from patients with active multiple myeloma, this compound significantly downregulated angiogenic genes, including those for VEGF and bFGF ascopubs.org.
The mechanisms underlying this downregulation are not fully elucidated but may involve several pathways. Some research suggests that this compound can inhibit the NF-κB signaling pathway, which in turn can reduce the expression of IL-6, a cytokine known to increase VEGF expression spandidos-publications.comnih.gov. Additionally, this compound has been shown to induce the generation of ceramide, which can lead to the depletion of VEGF receptors on endothelial cells, thereby impairing VEGF signaling researchgate.netgene-tools.com. The inhibition of FGF-induced angiogenesis has also been reported in various models mefst.hrmdpi.comresearchgate.netnih.govntnu.no.
Data Tables
Here are some data points presented in interactive tables, based on the search results:
Table 1: Impact of this compound on CRBN Substrate Degradation
| Substrate | Effect of this compound Binding to CRBN | Biological Implication | Source(s) |
| Ikaros | Increased ubiquitination/degradation | Anti-myeloma activity | mdpi.comrsc.orgbmj.comtandfonline.com |
| Aiolos | Increased ubiquitination/degradation | Anti-myeloma activity | mdpi.comrsc.orgbmj.comtandfonline.com |
| SALL4 | Increased ubiquitination/degradation | Potential mediator of teratogenicity | nih.govnih.govresearchgate.netjst.go.jp |
| p63 | Increased ubiquitination/degradation | Potential mediator of teratogenicity | nih.govnih.govjst.go.jp |
Table 2: Impact of this compound on Angiogenic Factors
| Factor | Effect of this compound Treatment | Cell/Model System | Source(s) |
| VEGF | Downregulation of expression/levels | SW480 colon cancer cells | spandidos-publications.comnih.gov |
| VEGF | Downregulation of expression/levels | Cisplatin-resistant human lung carcinoma cells | nih.gov |
| VEGF | Downregulation of expression/levels | Bone marrow endothelial cells (active multiple myeloma) | ascopubs.org |
| bFGF | Downregulation of expression/levels | Cisplatin-resistant human lung carcinoma cells | nih.gov |
| bFGF | Downregulation of expression/levels | Bone marrow endothelial cells (active multiple myeloma) | ascopubs.org |
| VEGF Receptors (Neuropilin-1, Flk-1) | Depletion | Zebrafish embryos, HUVECs | researchgate.netgene-tools.com |
Inhibition of VEGF Receptors (e.g., Neuropilin-1, Flk-1)
This compound has been shown to exert anti-angiogenic effects, and part of this activity involves interference with the vascular endothelial growth factor (VEGF) signaling pathway. Research indicates that this compound can inhibit the expression of VEGF itself. spandidos-publications.comfrontiersin.orgresearchgate.net Furthermore, studies have demonstrated that this compound can significantly reduce the expression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Flk-1, in a dose-dependent manner. frontiersin.org Inhibition of VEGFR2 signaling is crucial for suppressing angiogenesis, as this receptor plays a central role in mediating VEGF-induced endothelial cell proliferation, migration, and tube formation. researchgate.netnih.gov Downstream of VEGFR2, this compound has been observed to inhibit Akt phosphorylation, a key event in the signaling cascade that promotes endothelial cell survival and angiogenesis. researchgate.netnih.gov While Neuropilin-1 is a co-receptor involved in VEGF signaling, the provided information does not detail a specific mechanism of direct inhibition by this compound.
Role of HIF-1α in Anti-angiogenic Effects
Hypoxia-inducible factor-1 alpha (HIF-1α) is a critical transcription factor that plays a significant role in the cellular response to hypoxia, including the induction of angiogenesis. spandidos-publications.comnih.govspandidos-publications.com HIF-1α promotes the transcription and expression of VEGF and other pro-angiogenic factors. spandidos-publications.comnih.govnih.gov Studies have shown that this compound can downregulate the expression of HIF-1α. spandidos-publications.comnih.govnih.gov By reducing HIF-1α levels, this compound can consequently decrease the expression of its target genes, including VEGF, thereby contributing to its anti-angiogenic effects. spandidos-publications.comnih.govnih.gov This mechanism is particularly relevant in conditions characterized by hypoxia-driven angiogenesis, such as in certain pathological states.
Interference with New Blood Vessel Formation
The anti-angiogenic activity of this compound is a well-documented property, contributing to its therapeutic effects in diseases like multiple myeloma and also implicated in its teratogenicity. nih.govjst.go.jpspandidos-publications.comfrontiersin.orgresearchgate.netresearchgate.netnih.govwikipedia.orgspandidos-publications.comoup.comresearchgate.netpnas.orgersnet.orgiiarjournals.orgwaocp.org this compound interferes with the formation of new blood vessels through multiple mechanisms. These include the inhibition of pro-angiogenic growth factors such as VEGF and basic fibroblast growth factor (bFGF). spandidos-publications.comresearchgate.netspandidos-publications.comiiarjournals.org As mentioned, it can also reduce the expression of VEGF receptors like VEGFR2 frontiersin.orgresearchgate.net and inhibit downstream signaling pathways crucial for endothelial cell function, such as the STAT3/SP4 and PI3K/Akt pathways. frontiersin.orgresearchgate.netnih.goviiarjournals.org Some research also suggests that this compound may affect the activity of enzymes like ADAM10 and NEP, which are involved in processes related to angiogenesis. spandidos-publications.com The net effect of these molecular interventions is the disruption of the complex process of angiogenesis, limiting the formation and growth of new blood vessels.
Correlation with Teratogenic Properties
The most infamous property of this compound is its potent teratogenicity, leading to severe birth defects, particularly phocomelia (limb malformations). wikipedia.orgnih.govpnas.orgpnas.orgredalyc.org The molecular basis for this devastating effect is strongly linked to its interaction with cereblon (CRBN) and its anti-angiogenic activity. wikipedia.orgjst.go.jpnih.govpnas.orgjst.go.jpwikipedia.orgoup.compnas.orgredalyc.org As a CRBN modulator, this compound binding to CRBN leads to the degradation of specific neosubstrates that are essential for proper embryonic development, especially limb formation. jst.go.jpnih.govjst.go.jpredalyc.org Key teratogenic neosubstrates identified include SALL4 and p63. jst.go.jpjst.go.jp The degradation of these proteins disrupts developmental pathways. Furthermore, the anti-angiogenic effect of this compound is considered a primary cause of the limb defects. nih.govresearchgate.netoup.compnas.org By inhibiting the formation of new blood vessels, this compound impairs the vascular supply necessary for limb outgrowth and development during critical stages of embryogenesis. pnas.org This anti-angiogenic effect in development is also thought to be mediated, at least in part, through the CRBN pathway, affecting substrates like FGF8 and FGF10 which are involved in regulating angiogenesis during limb development. wikipedia.orgredalyc.org While this compound is a racemic mixture, the (S)-(-)-enantiomer is considered to harbor the majority of the teratogenic effects, although the rapid in vivo interconversion between the enantiomers means administering only the (R)-(+)-enantiomer does not eliminate the teratogenic risk. wikipedia.org
Immunomodulatory Effects
Beyond its anti-angiogenic properties, this compound is well-recognized for its significant immunomodulatory activities. wikipedia.orgresearchgate.netersnet.orguaeh.edu.mxmdpi.comresearchgate.netnih.gov These effects contribute to its therapeutic utility in various inflammatory and immune-mediated conditions. The immunomodulatory actions of this compound are diverse and involve the modulation of various components of the immune system, including cytokine production and cellular functions.
Modulation of Cytokine Production
A major aspect of this compound's immunomodulatory effect is its ability to alter the production of a wide range of cytokines. wikipedia.orgjst.go.jppnas.orgjst.go.jpresearchgate.netnih.govspandidos-publications.comnih.govpnas.orgwaocp.orguaeh.edu.mxnih.govrupress.orgdrugbank.comhaematologica.orgfishersci.caresearchgate.net It is known to inhibit the production of several pro-inflammatory cytokines. spandidos-publications.comresearchgate.netersnet.orguaeh.edu.mxmdpi.comresearchgate.netnih.gov Conversely, it can enhance the production of certain other cytokines, such as interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ), particularly in T cells, although the effects can be context-dependent and influenced by the specific cell type and stimuli. uaeh.edu.mxnih.gov this compound can also influence the balance between T helper 1 (Th1) and T helper 2 (Th2) cytokine profiles, often promoting a shift towards Th2 responses. uaeh.edu.mxmdpi.com
Inhibition of Tumor Necrosis Factor-alpha (TNF-α)
One of the most prominent and well-characterized immunomodulatory effects of this compound is its potent inhibition of tumor necrosis factor-alpha (TNF-α) production. jst.go.jppnas.orgjst.go.jpresearchgate.netnih.govspandidos-publications.comnih.govpnas.orgwaocp.orgredalyc.orguaeh.edu.mxnih.govrupress.orghaematologica.orgresearchgate.netnih.gov TNF-α is a key pro-inflammatory cytokine involved in various inflammatory and immune responses. uaeh.edu.mxdrugbank.com this compound inhibits TNF-α production primarily through a post-transcriptional mechanism: it enhances the degradation of TNF-α mRNA, leading to a reduction in the amount of TNF-α protein synthesized. ersnet.orguaeh.edu.mxresearchgate.netnih.govrupress.orgdrugbank.comresearchgate.netnih.gov This effect is selective, as the production of other cytokines may not be affected or may even be enhanced. rupress.orgresearchgate.netnih.gov Other proposed mechanisms contributing to TNF-α inhibition include the downregulation of NF-κB activation, a transcription factor essential for TNF-α synthesis, and potential effects on adapter proteins like MyD88. nih.govspandidos-publications.comresearchgate.netuaeh.edu.mxmdpi.comdrugbank.com
Effects on Interleukin (IL)-6, IL-10, and IL-12 Production
(+)-Thalidomide influences the production of several key interleukins, including IL-6, IL-10, and IL-12, demonstrating complex immunomodulatory properties. Studies have shown that this compound can inhibit the production of IL-6 and IL-12 in certain contexts. For instance, this compound and its analogues have been reported to inhibit IL-6 and IL-12 production by LPS-stimulated peripheral blood mononuclear cells (PBMC). uaeh.edu.mxaai.org This inhibition of IL-6 is also observed in the bone marrow microenvironment, impacting the growth and survival of certain cells. ashpublications.org
Conversely, this compound has been shown to increase the synthesis of IL-10, a key anti-inflammatory cytokine, in stimulated PBMC. uaeh.edu.mxaai.org This suggests a shift towards a more anti-inflammatory profile under certain conditions.
The effect on IL-12 production appears to be dichotomous depending on the stimulus. While inhibited in LPS-stimulated monocytes, IL-12 production was increased in T cell-dependent systems stimulated by cross-linking the T cell receptor. aai.org This increase in IL-12 in T cell-dependent systems may contribute to the activation of natural killer (NK) cells. spandidos-publications.com
Data illustrating the differential effects of this compound on cytokine production are presented in the table below:
| Cytokine | Stimulus (In Vitro) | Effect of this compound | Source Cell Type |
| IL-6 | LPS | Inhibition | PBMC, Bone Marrow Stromal Cells |
| IL-10 | LPS | Increase | PBMC |
| IL-12 | LPS | Inhibition | Monocytes |
| IL-12 | T Cell Receptor Cross-linking | Increase | PBMC (T cell-dependent) |
Impact on Immune Cell Function (e.g., Natural Killer Cells, T cells)
(+)-Thalidomide exerts significant effects on the function of various immune cells, particularly Natural Killer (NK) cells and T cells. This compound has been shown to enhance the activity of NK cells, contributing to their ability to eliminate target cells. ashpublications.orgspandidos-publications.commyeloma.org This enhancement can involve increased NK cell proliferation and cytotoxicity, particularly in the presence of IL-2. ashpublications.orgnih.gov Studies have demonstrated that this compound and its analogues can augment NK cell-mediated lysis of target cells, including multiple myeloma cells. ashpublications.org The mechanism may involve the upregulation of T-bet and the downregulation of glycogen (B147801) synthase kinase-3β expression in NK cells. nih.gov
Regarding T cells, this compound acts as a co-stimulator, enhancing their proliferation and cytokine production when they receive a primary signal through the T cell receptor. aai.orgnih.govtandfonline.comoup.com This co-stimulation leads to increased production of Th1-type cytokines such as IL-2 and interferon-gamma (IFN-γ). aai.orgnih.govtandfonline.com While initially thought to preferentially stimulate CD8+ T cells, later research indicated that both CD4+ and CD8+ T cells are equally stimulated. nih.gov This enhancement of T cell responses and cytokine production is considered a key immunomodulatory property of this compound and its analogues. nih.govtandfonline.com
Other Proposed Mechanisms
Beyond its direct effects on cytokine production and immune cell function, (+)-thalidomide is believed to act through several other mechanisms.
Oxidative Stress and DNA Damage
One proposed mechanism involves the induction of oxidative stress and subsequent DNA damage. nih.govnih.govutoronto.canih.gov this compound has been suggested to generate reactive oxygen species (ROS), which can lead to oxidative damage to DNA and other cellular macromolecules. nih.govnih.govresearchgate.netsnu.edu.in This oxidative stress is thought to occur through the direct formation of ROS from this compound or its metabolites. nih.govsnu.edu.in Studies in rabbits, a species susceptible to this compound teratogenicity, have shown that this compound initiates embryonic DNA oxidation. nih.govresearchgate.net The dihydroxy metabolite of this compound has been identified as being capable of generating ROS and causing DNA damage. snu.edu.in While the precise link between oxidative stress and all of this compound's effects is still being investigated, it is considered a potential contributor to its biological activities, including teratogenicity. nih.govutoronto.ca
DNA Intercalation and Gene Expression Repression
Another proposed mechanism is the intercalation of this compound or its breakdown products into DNA, particularly at GC-rich promoter sites. oup.comresearchgate.netresearchgate.netntnu.no This intercalation is hypothesized to interfere with the transcription of specific genes. oup.comresearchgate.netresearchgate.net Genes involved in limb development, such as insulin-like growth factor (IGF-1) and fibroblast growth factor (FGF-2), which have GC-rich promoters, have been suggested as potential targets for this mechanism. oup.comresearchgate.netresearchgate.netntnu.no By decreasing the transcription efficiency of these genes, this compound could disrupt developmental processes, such as angiogenesis, which are dependent on their expression. oup.comresearchgate.netresearchgate.net This proposed mechanism could potentially explain some of the tissue specificity observed with this compound's effects. ntnu.no
Interference with Cell Adhesion and Communication
(+)-Thalidomide has also been suggested to interfere with cell adhesion and communication. nih.govnih.gov This can impact interactions between cells in the tumor microenvironment, such as between malignant plasma cells and stromal cells, which are crucial for tumor growth and survival. nih.govtandfonline.com this compound may downregulate adhesion molecules, disrupting these cell-cell interactions. nih.govfrontiersin.org Interference with adhesion molecules like N-cadherin has been proposed as a mechanism that could disturb cellular recognition and migration during development. amazonaws.com Additionally, this compound has been shown to inhibit leukocyte adhesion and the expression of adhesion molecules like ICAM-1, VCAM-1, and E-selectin on endothelial cells under inflammatory conditions. researchgate.netnih.gov
Antagonism of Androgen Receptor
This compound has been shown to bind to and act as an antagonist of the androgen receptor (AR). wikipedia.org This activity classifies it as a nonsteroidal antiandrogen. wikipedia.org The androgen receptor is a key nuclear receptor that plays a crucial role in the development and progression of prostate cancer. idrblab.orgbioscientifica.commdpi.comnih.gov AR antagonists typically exert their effects by binding to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). bioscientifica.com This blockage inhibits the conformational change required for AR activation, nuclear translocation, and subsequent binding to androgen response elements (AREs) on target genes, ultimately suppressing androgen-regulated gene transcription. bioscientifica.com
Research findings indicate that this compound's antagonism of the AR can contribute to its therapeutic effects in certain conditions, although the precise details of (+)-thalidomide's specific interaction with the AR compared to the (S)-enantiomer are not extensively detailed in the provided search results. However, the general mechanism of AR antagonism involves preventing the formation of an active transcriptional complex by blocking the recruitment of coactivators and potentially promoting the recruitment of corepressors. bioscientifica.com
Recent research in the development of PROteolysis-TArgeting Chimeras (PROTACs) for AR degradation has utilized this compound as an E3 ligase recruiter (specifically for cereblon). mdpi.comnih.govumich.eduresearchgate.net These PROTACs are designed to bring the AR into proximity with the cereblon E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein. nih.gov While this is a distinct mechanism from direct AR antagonism, the use of this compound in these constructs highlights its ability to interact with components involved in AR regulation. Studies on bicalutamide (B1683754) analogs conjugated to this compound have demonstrated targeted degradation of AR in AR-positive cancer cells, suggesting a potential therapeutic approach for castration-resistant prostate cancer. mdpi.comresearchgate.net
Inhibition of Phosphodiesterase 4 (PDE4)
Phosphodiesterase 4 (PDE4) enzymes are a family of cyclic nucleotide phosphodiesterases that specifically hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) to inactive adenosine monophosphate (AMP). frontiersin.orgwikipedia.org PDE4 is predominantly found in immune cells, epithelial cells, and brain cells, where it modulates inflammation and other cellular processes. frontiersin.org Inhibition of PDE4 leads to increased intracellular levels of cAMP, which in turn activates protein kinase A (PKA) and exchange proteins activated by cAMP (Epac1/2). frontiersin.org Elevated cAMP levels can influence various downstream signaling pathways, including the inhibition of pro-inflammatory cytokine production, such as TNF-α. frontiersin.orguaeh.edu.mxkoreamed.org
While this compound itself has been reported by some sources as not being a direct PDE4 inhibitor doi.org, other sources and studies on this compound analogs suggest an inhibitory effect on PDE4. uaeh.edu.mxnih.govresearchgate.netresearchgate.netnih.govresearchgate.netnih.gov Specifically, a class of this compound derivatives known as Selective Cytokine Inhibitory Drugs (SelCIDs) are identified as PDE4 inhibitors. nih.govaacrjournals.org These analogs, which may lack the glutarimide (B196013) ring responsible for cereblon binding and teratogenicity, have shown potent PDE4 inhibitory effects. researchgate.net
Research on this compound analogs has demonstrated their ability to increase intracellular cAMP levels in a concentration-dependent manner, consistent with PDE4 inhibition. nih.govresearchgate.net For example, studies on methyl 3-(4-nitrophthalimido)-3-(3,4-dimethoxyphenyl)-propanoate (4NO2PDPMe) and methyl 3-(4-aminophthalimido)-3-(3,4-dimethoxyphenyl)-propanoate (4APDPMe), two this compound analogs, showed increased cAMP accumulation in uterine cells. nih.govresearchgate.net This increase in cAMP was associated with utero-relaxant and anti-inflammatory effects in pregnant rat uterus, highlighting the functional consequences of PDE4 inhibition by these compounds. koreamed.orgnih.gov
Studies comparing the PDE4 inhibitory activity of this compound analogs have also provided insights into structure-activity relationships. Substitutions on the phthaloyl ring can influence PDE4 inhibitory potency. encyclopedia.pub
While the direct PDE4 inhibitory activity of (+)-thalidomide specifically is not definitively established as a primary mechanism in all contexts, the association of this compound analogs with PDE4 inhibition and the resulting increase in cAMP levels is a significant area of research into the broader pharmacological effects of this class of compounds.
Data Table: Examples of this compound Analog Effects on cAMP Levels
| Compound | Cell Type | Effect on cAMP Levels | Reference |
| 4NO2PDPMe | HeLa cells | Concentration-dependent increase | nih.govresearchgate.net |
| 4APDPMe | HeLa cells | Concentration-dependent increase | nih.govresearchgate.net |
| This compound analogs | Uterine homogenates | Increased cAMP levels | koreamed.org |
Note: This table summarizes findings related to this compound analogs and their effect on cAMP levels, indicative of PDE4 inhibition. Specific data for (+)-thalidomide's direct PDE4 inhibition was not consistently found across sources.
Data Table: PDE4 Inhibitory Potency of this compound Analogs in Uterine Tissue
| Compound | Tissue | IC50 (µM) for Tonic Contraction Inhibition | Associated Mechanism(s) | Reference |
| 4APDPMe | Pregnant human myometrium | 125 ± 13.72 | PDE-4 inhibition, Calcium-channel blockade | nih.govresearchgate.net |
| Rolipram | Pregnant human myometrium | 98.45 ± 8.86 | PDE-4 inhibition | nih.govresearchgate.net |
Note: This table presents comparative data for a this compound analog and rolipram, a known PDE4 inhibitor, on uterine tissue contraction. The IC50 values indicate the concentration required for 50% inhibition.
Structure Activity Relationships Sar and Analogue Development
Molecular Requirements for Biological Activity
The core structure of thalidomide (B1683933), consisting of the phthalimide (B116566) and glutarimide (B196013) rings linked at a specific position, is fundamental to its biological interactions. wjbphs.comwjbphs.comresearchgate.netnih.govresearchgate.netrsc.org
Importance of Phthalimide and Glutarimide Rings
Both the phthalimide and glutarimide rings are considered essential for the embryopathic activity associated with this compound. wjbphs.comwjbphs.comresearchgate.netnih.govresearchgate.net While minor alterations to these rings might be tolerated without losing toxicity, their presence is necessary for this effect. wjbphs.comwjbphs.comresearchgate.netnih.govresearchgate.net The phthalimide ring is thought to contribute to both the teratogenic and some therapeutic aspects of the molecule. wjbphs.comwjbphs.comresearchgate.net Similarly, the glutarimide ring is also linked to the pharmacological characteristics of this compound. wjbphs.comwjbphs.comresearchgate.net Hydrolysis of the glutarimide group can abolish the ability of this compound to suppress TNF-α, while its presence enhances teratogenicity. acs.org
Significance of Alpha-Linkage and Chiral Center
The linkage between the phthalimide and glutarimide rings occurs at the alpha (3') position of the glutarimide ring. wjbphs.comresearchgate.netnih.govresearchgate.net This alpha-linkage is critical for embryopathic activity; a beta-linkage results in a complete loss of this effect. nih.govresearchgate.netrsc.org This alpha-configuration also creates a center of asymmetry, leading to the existence of stereoisomers (R and S enantiomers). nih.govresearchgate.netrsc.orgnih.govwikidata.org this compound exists as a racemic mixture of these R and S forms, which can rapidly interconvert under physiological conditions through processes like keto-enol tautomerism and glutarimide ring rotation. nih.govresearchgate.netrsc.org The S-enantiomer has been particularly associated with the severe birth defects. wjbphs.comresearchgate.netnih.govwikidata.org
Development of this compound Analogues (IMiDs)
The discovery of this compound's anti-angiogenic and anti-inflammatory properties, despite its teratogenicity, spurred the development of analogues with improved therapeutic profiles and reduced side effects. encyclopedia.pub These compounds are known as immunomodulatory imide drugs (IMiDs) or cereblon modulators, as they target cereblon, a component of an E3 ubiquitin ligase complex. nih.govwikipedia.orgnih.govdrreddys.comdrugbank.comguidetopharmacology.orgguidetoimmunopharmacology.orgwikipedia.orgbocsci.comjst.go.jpnih.govselleckchem.com IMiDs bind to cereblon and alter its substrate specificity, leading to the ubiquitination and degradation of specific proteins. nih.govwikipedia.orgnih.govdrreddys.comdrugbank.comguidetopharmacology.orgguidetoimmunopharmacology.orgwikipedia.orgbocsci.comjst.go.jpnih.govselleckchem.com
Lenalidomide (B1683929)
Lenalidomide (previously referred to as CC-5013) is a well-established this compound analogue. nih.govharvard.edu It is a 4-amino-glutamyl analogue of this compound and, like this compound, exists as a racemic mixture. nih.gov Lenalidomide is significantly more potent and has fewer adverse effects compared to this compound. nih.gov Its cellular activities are mediated through binding to cereblon, which leads to the ubiquitination and subsequent degradation of specific substrate proteins, including Ikaros (IKZF1) and Aiolos (IKZF3). nih.govdrreddys.comdrugbank.comjst.go.jp This degradation of transcription factors contributes to the anti-myeloma effects of lenalidomide. nih.govjst.go.jp In myelodysplastic syndromes with a deletion 5q abnormality, lenalidomide induces the degradation of CK1α, which preferentially affects these cells. nih.govdrreddys.comjst.go.jp Lenalidomide also exhibits immunomodulatory properties, such as altering cytokine production, regulating T cell co-stimulation, and enhancing NK cell-mediated cytotoxicity. drreddys.comdrugbank.com It is about 100-1000 times more potent than this compound in stimulating T cell proliferation. drugbank.com
Pomalidomide (B1683931)
Pomalidomide (also known as CC-4047) is another this compound analogue, considered a second or third-generation immunomodulator. bocsci.comcenmed.comnih.govwikipedia.org It is a structural homologue of this compound and lenalidomide, often showing superior action. bocsci.com Pomalidomide differs from this compound by the incorporation of an amino group at the fourth position of the phthaloyl ring. bocsci.comnih.govwikipedia.org Like lenalidomide, pomalidomide acts as a cereblon E3 ligase modulator. bocsci.comwikipedia.org Pomalidomide's binding to cereblon induces the recruitment and subsequent ubiquitination and degradation of IKZF1 and IKZF3, similar to lenalidomide. bocsci.comjst.go.jp This degradation upregulates interleukin 2 expression in T-cells. jst.go.jp Pomalidomide has been shown to directly inhibit angiogenesis and myeloma cell growth. wikipedia.org It can enhance the anti-myeloma activity of other agents, such as the anti-CD38 antibody SAR650984. researchgate.netashpublications.orgnih.gov
Newer Generation Immunomodulatory Compounds (e.g., CC-122, CC-220, CC-885)
Further research has led to the development of newer generation immunomodulatory compounds, also acting as cereblon modulators, with distinct structural modifications and sometimes different substrate specificities compared to lenalidomide and pomalidomide.
CC-122 (Avadomide): CC-122 is an experimental cereblon E3 ligase modulator or this compound analogue. wikipedia.orgselleckchem.com It binds to cereblon and promotes the recruitment of the hematopoietic transcription factors Aiolos and Ikaros to the CRL4CRBN E3 ubiquitin ligase complex, leading to their proteasomal degradation. nih.govselleckchem.com CC-122 exhibits antitumor and immunomodulatory activity. wikipedia.orgselleckchem.com
CC-220 (Iberdomide): Iberdomide (CC-220) is another experimental this compound analogue and cereblon E3 ligase modulator. wikipedia.orgnih.gov It has demonstrated higher binding affinity to cereblon than lenalidomide or pomalidomide. wikipedia.org Iberdomide modulates the CRL4-CRBN E3 ubiquitin ligase, targeting certain substrate proteins for ubiquitination and degradation, leading to immunomodulating and pro-apoptotic activities. nih.gov
CC-885: CC-885 is a cereblon modulator with a different mechanism of action compared to this compound, lenalidomide, and pomalidomide. guidetopharmacology.org Its anti-tumor activity is mediated through the cereblon-dependent ubiquitination and degradation of the translation termination factor GSPT1. guidetoimmunopharmacology.orgcaymanchem.com CC-885 shows antiproliferative effects on human myeloid leukemia cell lines. guidetopharmacology.orgcaymanchem.com
Structure-Activity Relationship Studies of Analogues
SAR studies of this compound analogues have revealed that modifications to both the phthalimide and glutarimide rings of the this compound structure can significantly impact their biological profiles. mdpi.com The identification of cereblon as a primary target has further refined the understanding of how these structural changes affect binding and subsequent modulation of protein degradation pathways. mdpi.com
Improvement of TNF-α and PDE4 Inhibition
This compound was found to inhibit TNF-α production by enhancing the degradation of TNF-α mRNA. encyclopedia.pub Subsequent SAR studies aimed at developing more potent TNF-α inhibitors. Amino-substituted this compound analogues, particularly those with an amino group at the 4-position of the phthaloyl ring, demonstrated increased potency in inhibiting TNF-α release compared to the parent compound. nih.govcapes.gov.br
Interactive Table 1: Relative Potency of this compound Analogues on TNF-α Inhibition (Illustrative Data based on search results)
| Compound | Relative TNF-α Inhibition Potency (vs. This compound) |
| This compound | 1 |
| Lenalidomide | Up to 50,000 times higher (in vitro) encyclopedia.pub |
| Pomalidomide | More potent than this compound nih.gov |
| CC-122 | Potent immunomodulatory activity medchemexpress.com |
| Apremilast | Modulates TNF-α expression mims.com |
Enhanced Anti-angiogenesis Activity
This compound and its analogues have demonstrated anti-angiogenic activity, a property believed to contribute to their anti-tumor effects. encyclopedia.pubijtsrd.comnih.gov SAR studies have shown that certain analogues exhibit significantly higher anti-angiogenic potency than this compound in various in vivo and in vitro assays. encyclopedia.pubnih.govnih.gov
Lenalidomide and pomalidomide, for example, have shown 2-3 times higher anti-angiogenic activity than this compound in some in vivo models. encyclopedia.pub The anti-angiogenic activity of these analogues appears to be independent of their TNF-α or PDE4 inhibitory properties. nih.govnih.gov Structural modifications that influence the interaction with cereblon are thought to be key to their anti-angiogenic effects, as cereblon is involved in the degradation of proteins that regulate angiogenesis. mdpi.comnih.gov
Interactive Table 2: Relative Anti-angiogenesis Activity of this compound Analogues (Illustrative Data based on search results)
| Compound | Relative Anti-angiogenesis Potency (vs. This compound) |
| This compound | 1 |
| Lenalidomide | 2-3 times higher (in vivo) encyclopedia.pub |
| Pomalidomide | 2-3 times higher (in vivo) encyclopedia.pub |
| IMiD-1 (Lenalidomide) | Significantly more potent than this compound nih.govnih.gov |
Modulation of Teratogenicity and Toxicity
A major focus of this compound analogue development has been the separation of beneficial immunomodulatory and anti-angiogenic activities from its notorious teratogenicity. encyclopedia.pub SAR studies have aimed to identify structural modifications that reduce or eliminate the teratogenic potential while retaining or enhancing desired therapeutic effects.
The binding of this compound and its teratogenic analogues to cereblon is now understood to be the molecular basis for their teratogenicity, leading to the degradation of specific protein substrates essential for limb development. Modifications to the glutarimide ring, particularly at the chiral center, and substitutions on the phthalimide ring have been explored to alter cereblon binding and substrate specificity. Analogues like lenalidomide and pomalidomide were developed with improved safety profiles compared to this compound, although they are not entirely devoid of teratogenic risk and require strict risk mitigation strategies. encyclopedia.pubnih.gov Further research continues to explore analogues with modified structures, such as quinazoline-based derivatives, with the aim of achieving potent therapeutic effects with reduced or absent teratogenicity. mdpi.com
Molecular Modeling and Quantitative Structure-Activity Relationship (QSAR)
Molecular modeling and QSAR studies have been valuable tools in understanding the SAR of this compound analogues and guiding the design of new compounds. mdpi.comresearchgate.netacs.orgnih.gov Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to correlate structural features with biological activities, including anti-angiogenesis and anti-inflammatory effects. mdpi.comacs.orgnih.gov
These studies have helped identify key physicochemical properties and steric requirements for activity. For example, QSAR studies on anti-angiogenic this compound analogues have indicated the importance of parameters like LUMO energy and partition coefficient. researchgate.net Electronic interactions at specific positions of the molecule have also been implicated in activity. researchgate.net Molecular docking studies have provided insights into the potential binding modes of this compound analogues with cereblon, helping to explain the impact of structural modifications on binding affinity and subsequent substrate degradation. mdpi.com These computational approaches complement experimental SAR studies and facilitate the rational design of novel analogues with improved efficacy and safety profiles.
Interactive Table 3: QSAR Model Parameters for Anti-angiogenic Activity (Illustrative Data based on search results)
| QSAR Parameter | Significance for Anti-angiogenic Activity |
| LUMO | Plays a significant role researchgate.net |
| Partition Coefficient | Plays a significant role researchgate.net |
| Repulsive Energy | Contributes to activity researchgate.net |
| Molar Refractivity | Contributes to activity researchgate.net |
| Charge Density | Implies electronic interaction researchgate.net |
Academic Research Methodologies and Models
In Vitro Assays
In vitro assays are crucial for studying the direct effects of (+)-thalidomide on various cell types and molecular targets in a controlled laboratory setting.
Human Umbilical Vein Endothelial Cells (HUVEC) Assays for Angiogenesis
Table 1: Effects of Thalidomide (B1683933) on HUVECs in In Vitro Assays
| Assay Type | Stimulus/Condition | Observed Effect of this compound | Reference |
| Angiogenesis (general) | In vitro cultures | Inhibition of microvessel formation (with microsomes) | nih.gov |
| Cell Adhesion Molecules | TNF-α/LPS activation | Suppression of induction of cell surface adhesion molecules | nih.gov |
| Migration and Tube Formation | VEGF-mediated, TNFα-enhanced | Significantly diminished migration and tube formation | plos.org |
| Growth | VEGF activation | Inhibited growth in a dose-dependent manner | nih.gov |
| Proliferation | VEGF stimulation | Inhibited proliferation in a dose-dependent manner | nih.gov |
| Proliferation | Various concentrations | Concentration-dependent decrease in viability (MTT assay) | researchgate.net |
Cell Line Studies (e.g., Multiple Myeloma, Hepatocellular Carcinoma, Melanoma, Colon Cancer)
(+)-Thalidomide and its analogs have been investigated for their effects on various cancer cell lines, providing insights into potential anti-tumor mechanisms, including direct cytotoxicity, induction of apoptosis, and overcoming drug resistance.
Multiple Myeloma (MM): this compound has demonstrated clinical activity against MM that is refractory to conventional therapy. ashpublications.org Studies have shown that this compound and its analogs can act directly on MM cell lines and patient MM cells that are resistant to conventional agents, inducing apoptosis or G1 growth arrest. ashpublications.orgnih.gov They can also enhance the anti-MM activity of dexamethasone (B1670325). ashpublications.orgnih.gov In the U266 MM cell line, s-thalidomide treatment resulted in a reduction in cell viability and significant increases in apoptosis. researchgate.net Changes in the expression of genes involved in both angiogenesis and apoptosis were observed, with more dramatic changes in apoptotic genes, including a decrease in I-kappaB kinase and NF-kappaB expression, and an increased Bax:Bcl-2 ratio. researchgate.net Fluoro-thalidomide, a configurationally stable analog, and its enantiomers have been evaluated against the human MM cell line H929, showing inhibition of growth. plos.org The (S)-enantiomer of fluoro-thalidomide was found to be noticeably more potent and selectively induced apoptosis in H929 cells. plos.org
Melanoma: Several studies have reported on the effects of this compound on metastatic melanoma. mdpi.comcancernetwork.com Angiogenesis, particularly increased VEGF expression, is considered important in melanoma progression, providing a rationale for this compound's use. mdpi.comcancernetwork.com this compound and its derivatives have been reported to affect tubulin polymerization, perturbing microtubule dynamics. mdpi.comresearchgate.net Novel this compound derivatives have been investigated for cytotoxic effects in melanoma cell lines like A2058 and Sk-Mel28. mdpi.comresearchgate.net One compound showed good anticancer activity against the A2058 melanoma cell line, causing cell death by apoptosis through inhibiting tubulin polymerization. mdpi.comresearchgate.net However, in a murine model of B16-F10 melanoma, oral administration of this compound did not consistently inhibit tumor growth or angiogenesis. nih.gov
Table 2: Summary of this compound Effects in Cancer Cell Line Studies
| Cancer Type | Cell Lines Studied | Key Findings | References |
| Multiple Myeloma | Various MM cell lines, patient MM cells, U266, H929 | Induces apoptosis/G1 arrest, overcomes drug resistance, enhances dexamethasone activity, affects apoptotic gene expression, enantiomer-specific activity. | ashpublications.orgnih.govresearchgate.netplos.org |
| Hepatocellular Carcinoma | HepG2 | Antiproliferative activity of derivatives. | frontiersin.orgresearchgate.net |
| Melanoma | A2058, Sk-Mel28, B16-F10 (murine) | Cytotoxic effects of derivatives, affects tubulin polymerization, variable in vivo effects. | mdpi.comcancernetwork.comresearchgate.netnih.gov |
| Colon Cancer | SW480, HCT-116, MoCR (murine) | Inhibits proliferation, decreases VEGF-A/HIF-1α expression, synergistic with oxaliplatin (B1677828), inhibits migration/invasion, reduces metastasis volume in vivo. | frontiersin.orgresearchgate.netnih.govnih.govresearchgate.net |
Peripheral Blood Mononuclear Cell (PBMC) Bioassays for Immunomodulation
Table 3: Immunomodulatory Effects of this compound on PBMCs
| Stimulus/Condition | Observed Effect on PBMCs | Cytokine/Cell Type Affected | Reference |
| Mitogen- and antigen-stimulated | Inhibits Th1 cytokine production, induces Th2 cytokine production | IFN-gamma (inhibited), IL-4, IL-5 (induced/enhanced) | nih.goversnet.org |
| Stimulated | Blocks TNF-α production | TNF-α | ersnet.orgresearchgate.netnih.gov |
| LPS-stimulated (unfractionated) | Decreased TNF-α synthesis | TNF-α | researchgate.net |
| PHA-stimulated | Enhanced proliferation, increased IL-6 secretion, decreased IFN-gamma secretion, enhanced cytotoxic activity | CD8+ T cells, NK cells, IL-6, IFN-gamma, PBMCs (cytotoxicity) | southwales.ac.uk |
Cereblon Binding Assays
Cereblon (CRBN) has been identified as a primary target of this compound. Cereblon binding assays are used to study the interaction between this compound and its analogs with CRBN, which is the substrate recognition component of an E3 ubiquitin ligase complex. mdpi.combpsbioscience.comnih.gov These assays help in understanding the molecular basis of this compound's activity, including its immunomodulatory and antiproliferative effects, which are mediated by CRBN-dependent degradation of target proteins. mdpi.combpsbioscience.comnih.gov Biochemical and structural studies have revealed that the (S)-enantiomer of this compound has a significantly greater binding affinity to CRBN than the (R)-enantiomer, suggesting that CRBN-dependent effects are primarily mediated by the (S)-enantiomer. researchgate.netresearchgate.net Both enantiomers bind the tri-Trp pocket of CRBN, with the (S)-enantiomer exhibiting a more relaxed glutarimide (B196013) ring conformation when bound. researchgate.net The glutarimide ring is important for CRBN binding, with the imide group serving as both a hydrogen donor and acceptor. researchgate.net A competitive binding assay based on fluorescence polarization has been developed to test and profile CRBN inhibitors using fluorescently-labeled this compound binding to purified recombinant CRBN. bpsbioscience.com Studies using a quantitative in vitro CRBN-binding assay have investigated the correlation between fluorination, CRBN binding, and antiangiogenic effects of this compound analogs, finding that while fluorination correlates with both CRBN binding affinity and antiangiogenic effects, there is no direct correlation between CRBN binding and antiangiogenic effects, suggesting other targets may be involved in the antiangiogenic activity. nih.gov
In Vivo Animal Models
In vivo animal models are essential for evaluating the effects of (+)-thalidomide in a complex biological system, including its impact on angiogenesis and tumor growth.
Rabbit Cornea Micropocket Assay for Angiogenesis
The rabbit cornea micropocket assay is a widely used in vivo model to study angiogenesis. It involves implanting a pellet containing an angiogenic growth factor, such as basic fibroblast growth factor (bFGF) or vascular endothelial growth factor (VEGF), into a surgically created pocket in the avascular cornea, and then observing the growth of new blood vessels towards the pellet. nih.govnih.govscialliconsulting.comjove.com this compound has been demonstrated to be an inhibitor of angiogenesis induced by basic fibroblast growth factor in the rabbit cornea micropocket assay when administered orally. oncotarget.comnih.govscialliconsulting.com Studies have shown a significant inhibition of neovascularization with this compound in this model when using both bFGF and VEGF for initiation of the neovascular response. nih.gov The antiangiogenic activity of this compound in this assay has been reported to correlate with its teratogenicity. nih.gov Electron microscopic examination of corneal neovascularization in this compound-treated rabbits revealed specific ultrastructural changes similar to those seen in the deformed limb bud vasculature of this compound-treated embryos. nih.gov While the rabbit model was one of the initial systems used, the assay has also been developed in mice, allowing for the use of standardized slow-release pellets and quantification of vessel area. jove.com
Table 4: Effects of this compound in Rabbit Cornea Micropocket Assay
| Angiogenic Stimulus | Observed Effect of this compound | Correlation with Other Properties | Reference |
| bFGF | Inhibition of angiogenesis | Correlates with teratogenicity | oncotarget.comnih.govscialliconsulting.com |
| bFGF and VEGF | Significant inhibition of neovascularization | Not specified in snippet | nih.gov |
Chick Embryo Models for Teratogenicity and Angiogenesis
Chick embryo models have a long history in developmental biology and teratology and have been instrumental in studying the effects of this compound. The ease of experimental manipulation and observation of developing limbs makes them suitable for investigating teratogenic mechanisms. Studies in chick embryos have demonstrated that this compound induces limb reduction defects resembling those seen in human this compound embryopathy, such as amelia and phocomelia. frontiersin.orgcore.ac.uk Direct exposure methods, including implanting this compound-soaked beads or grafting explanted limb territories, have been employed to assess dose-response effects. nih.gov Research indicates that the S-enantiomer of this compound, S-thalidomide, and its analog S-EM12 are more teratogenic in chicks than their R-enantiomers. nih.gov
The chick embryo model has also been used to explore the anti-angiogenic potential of this compound as a cause for limb deformities. frontiersin.orgcore.ac.uk Studies have shown that anti-angiogenic, but not anti-inflammatory, analogs of this compound can induce limb defects in a time-sensitive manner. core.ac.uknih.gov this compound exposure has been shown to induce cell death in chicken embryo limbs. nih.gov Furthermore, studies have revealed that this compound can damage the axial artery supplying the forming forelimbs and alter vessel networks in the chorioallantoic membrane (CAM). core.ac.uk Molecular investigations in chick embryos have demonstrated that this compound exposure can alter the expression of key genes involved in limb outgrowth and patterning, including Fgf8, Fgf10, Shh, BMP, and Wnt signaling pathways. core.ac.uk
Zebrafish Embryo Models for Angiogenesis and Teratogenesis
Zebrafish embryos serve as a valuable model for studying angiogenesis and teratogenesis due to their transparency, rapid external development, and genetic tractability. Research using zebrafish has shown that this compound causes blood vessel defects, including the reduction of vessel outgrowth and loss of intersegmental vessels (ISVs). nih.govnih.gov this compound has been observed to alter key molecules involved in vascular development, such as vascular endothelial growth factor (VEGF). nih.gov Studies have also indicated that this compound can affect the gene expression patterns of Shh and Fgf8 in developing fins before vessel formation. nih.gov
In terms of teratogenicity, zebrafish embryos exposed to this compound exhibit developmental issues such as reduced eye diameter, malformations of pectoral fin outgrowth, and twisted spines. nih.govresearchgate.net this compound has been found to inhibit limb and ear development in zebrafish by inducing the degradation of the protein p63. mdpi.comnih.gov It also affects chondrogenic differentiation in pectoral fins. nih.gov Zebrafish are considered sensitive to this compound, displaying a range of defects including vascular issues, dorsal artery defects, reduced length, loss of blood flow, severe pericardial edema, heart failure, or otic vesicle defects. researchgate.net Gene expression analysis in this compound-exposed zebrafish has revealed the upregulation of sall4 and lef1 and downregulation of fgf10a, suggesting effects on the TBX5 signaling pathway. researchgate.net Techniques like electroporation have been explored to increase the absorption of (S)-thalidomide in zebrafish embryos, leading to observable structural deformations. uw.edu.pl
Nude Mice Xenograft Models for Tumor Growth and Metastasis
Nude mice xenograft models are widely used in cancer research to evaluate the effects of potential therapeutic agents on human tumor growth and metastasis in an in vivo setting. These models involve implanting human cancer cells into immunodeficient nude mice. Studies utilizing nude mice xenografts have investigated the impact of this compound on angiogenesis, tumor growth, and metastasis in various cancer types. aacrjournals.orgnih.govspandidos-publications.comresearchgate.netnih.gov
In a study involving human hepatocellular carcinoma xenografts in nude mice, this compound significantly inhibited angiogenesis, as indicated by reduced microvessel density (MVD), and also suppressed metastasis. nih.gov While no statistical difference in tumor size and weight was observed in that specific study, other research has demonstrated inhibitory effects on tumor growth. aacrjournals.orgspandidos-publications.comresearchgate.net For instance, in a lung cancer xenograft model, this compound suppressed tumor necrosis factor-α–induced ICAM-1 expression and inhibited both in vivo tumor formation and metastasis. aacrjournals.orgresearchgate.net The combination of this compound with gemcitabine (B846) has also been evaluated in nude mice bearing pancreatic cancer xenografts, showing inhibition of tumor growth associated with decreased VEGF expression and MVD. spandidos-publications.com Furthermore, studies have shown synergistic antiangiogenic and antitumor activity when this compound is used in combination with interferon-alpha2b in nude mice xenograft models of renal, ovarian, prostate, and melanoma tumors. nih.gov
Here is a summary of findings from nude mice xenograft models:
| Tumor Type | Observed Effect of this compound | Key Findings | Source |
| Human Hepatocellular Carcinoma | Inhibition of angiogenesis and metastasis | Reduced MVD; suppressed metastasis; no significant difference in tumor size/weight in one study. Inhibitory effects on circulating TNF-α. | nih.gov |
| Human Lung Cancer | Inhibition of tumor formation and metastasis | Suppressed TNF-α–induced ICAM-1 expression; inhibited in vivo tumor formation and metastasis. | aacrjournals.orgresearchgate.net |
| Human Pancreatic Carcinoma | Inhibition of tumor growth (in combination with gemcitabine) | Decreased VEGF expression and MVD; induction of apoptosis. | spandidos-publications.com |
| Renal, Ovarian, Prostate, Melanoma | Synergistic antiangiogenic and antitumor activity (in combination with interferon-alpha2b) | Potentiated suppression of angiogenesis; enhanced antitumor activity in xenograft models. | nih.gov |
Species-Specific Sensitivity and Predictivity
The this compound tragedy highlighted significant differences in species sensitivity to its teratogenic effects, underscoring a critical limitation of animal models in predicting human responses. frontiersin.orgwellbeingintlstudiesrepository.orgpdcnet.org Studies have shown that while this compound is a potent human teratogen, its effects vary widely across different animal species and even between strains or breeds within the same species. frontiersin.orgwellbeingintlstudiesrepository.orgpdcnet.org
Standard laboratory strains of rats and mice are generally resistant to this compound-induced limb defects. frontiersin.orgwellbeingintlstudiesrepository.orgpdcnet.org In contrast, certain species like rabbits (particularly the White New Zealand rabbit), some strains of mice, and non-human primates have demonstrated sensitivity, although the response can be variable. frontiersin.orgwellbeingintlstudiesrepository.orgpdcnet.org Notably, teratogenic effects in sensitive animal models often require significantly higher doses than those that caused severe birth defects in humans. For example, the White New Zealand rabbit showed phocomelia only at doses 25 to 300 times higher than the human therapeutic dose. pdcnet.org
The variability in sensitivity is attributed to factors such as differences in drug metabolism and the complex, not fully understood, mechanism of this compound's teratogenicity, which involves multiple pathways and is influenced by genetic and environmental factors. frontiersin.orgwellbeingintlstudiesrepository.org The lack of reliable predictivity from animal models for this compound's teratogenicity led to fundamental changes in drug safety testing regulations, requiring testing in at least two species, including one non-rodent. frontiersin.orgoup.com However, the predictivity of the second species (commonly the rabbit) has been questioned. oup.com Despite these challenges, models like the chick and zebrafish embryos have proven sensitive and useful for studying the mechanisms of this compound-induced teratogenicity. nih.govresearchgate.netnih.govresearchgate.net
Pharmacokinetic and Pharmacodynamic Studies in Preclinical Models
Pharmacokinetic (PK) and pharmacodynamic (PD) studies in preclinical models are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted (PK), and what effects it has on the body (PD). While detailed PK/PD studies specifically for (+)-Thalidomide in the context of the research models discussed are not extensively detailed in the provided search results, some insights can be gathered.
General information on the pharmacokinetics of this compound and its analogs like lenalidomide (B1683929) and pomalidomide (B1683931) in humans includes data on bioavailability, protein binding, metabolism (often involving non-enzymatic hydrolysis and some CYP-mediated metabolism), and elimination half-life. wikipedia.orgwikipedia.orgwikipedia.orgmims.commims.com However, how these parameters specifically translate to or have been studied in chick embryos, zebrafish, or nude mice xenograft models is less explicitly described in the provided snippets.
Some studies in animal models do touch upon aspects relevant to PK/PD. For example, in nude mice xenograft studies, specific administration routes (e.g., intraperitoneal vs. gavage) and doses are mentioned, with observations on the resulting anti-tumor or anti-angiogenic effects. nih.gov The observation that gavage administration did not yield the same effects as intraperitoneal administration in one study suggests differences in absorption or bioavailability depending on the route in this model. nih.gov In chick embryo studies, the teratogenic effect has been shown to be dose-dependent when administered directly to the embryo. nih.gov
Therapeutic Research Applications and Clinical Significance of + Thalidomide
Erythema Nodosum Leprosum (ENL) Treatment
Thalidomide (B1683933) has demonstrated remarkable efficacy in the management of Erythema Nodosum Leprosum (ENL), an acute inflammatory complication that occurs in a significant proportion of individuals with lepromatous or borderline lepromatous leprosy. nih.govmefst.hrtandfonline.comtouro.eduskintherapyletter.comnih.govlshtm.ac.uk It is considered a highly effective treatment option for ENL, particularly in cases that are chronic or recurrent. nih.govlshtm.ac.uk The therapeutic benefit of this compound in ENL is primarily attributed to its potent anti-inflammatory effects, largely mediated through the inhibition of TNF-α, a key cytokine involved in the pathogenesis of ENL. skintherapyletter.comnih.govlshtm.ac.uk Studies have consistently shown a significant reduction in elevated TNF-α levels in patients with ENL following treatment with this compound. touro.edu Controlled clinical trials have provided robust evidence that this compound rapidly controls the symptoms of ENL and is superior to alternative treatments such as aspirin (B1665792) in reducing fever and skin lesions. lshtm.ac.uk The use of this compound in ENL management also offers a valuable steroid-sparing effect, helping to minimize the adverse effects associated with long-term corticosteroid therapy, which is another common treatment for this condition. nih.govlshtm.ac.uk
Multiple Myeloma Treatment
This compound has revolutionized the treatment landscape for multiple myeloma (MM), a hematological malignancy characterized by the proliferation of abnormal plasma cells in the bone marrow. annualreviews.orgmefst.hrresearchgate.netmedicinacomplementar.com.brwikipedia.orgnih.govresearchgate.netmyeloma.orgspandidos-publications.com It holds the distinction of being the first novel therapeutic agent approved by the U.S. Food and Drug Administration (FDA) specifically for the treatment of MM. myeloma.orgspandidos-publications.com Clinical studies have consistently shown that this compound induces significant responses, including partial and complete remissions, in patients with refractory multiple myeloma who have not responded to previous treatments. mefst.hrmedicinacomplementar.com.brnih.govresearchgate.net Its multifaceted mechanism of action in MM is believed to involve the degradation of Ikaros and Aiolos, its anti-angiogenic effects that limit the blood supply to myeloma cells, and its immunomodulatory properties, such as the inhibition of TNF-α and the modulation of adhesion molecules that play a role in the interaction between myeloma cells and the bone marrow microenvironment. annualreviews.orgresearchgate.netdrugbank.comnih.govguidetopharmacology.orgresearchgate.netspandidos-publications.com Research has confirmed its clinical benefit in patients with relapsed disease, and its utility in treating newly diagnosed patients has also been extensively investigated. annualreviews.orgresearchgate.net The combination of this compound with dexamethasone (B1670325), a corticosteroid, has demonstrated even higher response rates in patients with newly diagnosed MM compared to this compound alone. nih.gov
Below is a summary of response rates observed in various studies evaluating this compound in multiple myeloma:
| Study Type | Patient Population | Response Rate (%) |
|---|---|---|
| Phase I | Heavily pretreated, drug-refractory | 32 mefst.hr |
| Various Phase II | Refractory/Relapsed | 30-50 researchgate.net |
| Various Phase II | Newly diagnosed | 30 (>=50% paraprotein decrease) researchgate.net |
| Combination w/ Dexamethasone | Newly diagnosed | >60 nih.gov |
Research in Other Disease States
Driven by its observed immunomodulatory and anti-inflammatory properties, research has extended the investigation of this compound's therapeutic potential to a diverse range of other disease states beyond ENL and multiple myeloma. annualreviews.orgnih.govmefst.hrwikipedia.orgnews-medical.nettandfonline.com
HIV/AIDS Complications (e.g., Wasting Syndrome, Kaposi's Sarcoma, Aphthous Ulcers)
This compound has been explored as a treatment option for several complications frequently associated with Human Immunodeficiency Virus (HIV) infection and Acquired Immunodeficiency Syndrome (AIDS). These complications include painful aphthous ulcers, debilitating wasting syndrome, and Kaposi's sarcoma. annualreviews.orgnih.govwikipedia.orgnews-medical.netoup.comasm.orgccjm.org Studies have indicated its effectiveness in providing relief for severe and refractory aphthous ulcers in HIV-infected individuals. oup.com TNF-α is believed to play a contributing role in HIV replication and has been implicated in the pathogenesis of HIV-related conditions such as aphthous ulcers and the wasting syndrome. asm.orgccjm.org Research into this compound's impact on HIV-associated wasting syndrome has shown some positive results, with studies reporting weight gain in treated patients. ccjm.org Furthermore, investigations have been conducted to assess its activity against AIDS-related Kaposi's sarcoma, a type of cancer that affects individuals with compromised immune systems. annualreviews.orgnih.govnews-medical.netoup.comasm.org
Graft-Versus-Host Disease (GVHD)
Here is a summary of reported response rates for this compound in the treatment of chronic GVHD in some clinical trials:
| Study Type | Response Rate (%) |
|---|---|
| Phase II | 20-83 tandfonline.com |
Solid Tumors (e.g., Hepatocellular Carcinoma, Prostate Cancer, Melanoma, Colon Cancer)
The observed anti-angiogenic properties of this compound have provided a rationale for investigating its potential therapeutic utility in various solid tumors, which rely on the formation of new blood vessels for growth and metastasis. annualreviews.orgnih.govmefst.hrmedicinacomplementar.com.brnews-medical.netresearchgate.net Research efforts have explored its application in a range of solid malignancies, including hepatocellular carcinoma (liver cancer), prostate cancer, melanoma, and colon cancer, among others. annualreviews.orgmefst.hrwikipedia.orgnews-medical.netresearchgate.netkarger.com While the activity of this compound as a single agent in solid tumors has generally been less pronounced compared to its impact on multiple myeloma, some studies have suggested potential benefits, particularly when this compound is used in combination with other anti-cancer therapies. annualreviews.orgmefst.hrmedicinacomplementar.com.brresearchgate.net For instance, preliminary data have indicated a beneficial effect in hepatocellular carcinoma, with a minority of patients demonstrating an objective tumor response, even at low doses of this compound. mefst.hrkarger.com Investigations into its use in prostate cancer and melanoma have also been conducted. annualreviews.orgmefst.hrresearchgate.net
Below is a summary of response rates observed in some studies of this compound in various solid tumors:
| Tumor Type | Response Rate (%) |
|---|---|
| Renal cell carcinoma | 8-17 mefst.hr, 100 mg/day: effective; 800-1200 mg/day: effective karger.com |
| Prostate cancer | 36-68 mefst.hr, 18 (>=50% PSA decline) karger.com |
| Melanoma | 36-62 (various solid tumors) mefst.hr |
| Hepatocellular carcinoma | 5 mefst.hr, Minority showing unequivocal response karger.com |
| Kaposi's sarcoma | 17-37 mefst.hr, 30-40 (HIV-associated) karger.com |
Autoimmune and Inflammatory Conditions (e.g., Crohn's Disease, Behcet's Syndrome, Systemic Lupus Erythematosus)
The recognized immunomodulatory and anti-inflammatory effects of this compound have also prompted investigations into its potential therapeutic applications in a variety of autoimmune and inflammatory conditions, which are characterized by dysregulation of the immune system and chronic inflammation. annualreviews.orgnih.govresearchgate.netnews-medical.nettandfonline.comtouro.educcjm.orgwjgnet.com These conditions include inflammatory bowel diseases such as Crohn's disease, the multisystem inflammatory disorder Behcet's syndrome, and systemic lupus erythematosus. researchgate.netnews-medical.nettouro.educcjm.orgwjgnet.com this compound has shown success in treating certain dermatologic manifestations of immune dysregulation, such as chronic cutaneous systemic lupus erythematosus and the mucocutaneous lesions associated with Behcet's syndrome. nih.govtouro.educcjm.org Its mechanism of action in these conditions is thought to involve the suppression of pro-inflammatory mediators like TNF-α. researchgate.nettouro.edu While some studies have explored its use in inflammatory bowel disease, a meta-analysis concluded that there is insufficient evidence to support the routine use of this compound or its analogues for inducing or maintaining remission in IBD. news-medical.netwjgnet.com
Other Investigational Uses (e.g., Amyotrophic Lateral Sclerosis, Fibrodysplasia Ossificans Progressiva)
Beyond its established uses, (+)-thalidomide has been subject to investigational research for its potential therapeutic effects in other conditions, including amyotrophic lateral sclerosis (ALS) and fibrodysplasia ossificans progressiva (FOP). These investigations are driven by this compound's known immunomodulatory and anti-inflammatory properties. drugbank.comnews-medical.netnih.gov
Amyotrophic Lateral Sclerosis (ALS)
Neuroinflammation is considered to play a significant role in the pathogenesis of ALS, a fatal neurodegenerative disease affecting motor neurons. nih.govresearchgate.nettandfonline.com Tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation, is thought to be particularly important in this process. nih.govresearchgate.nettandfonline.com this compound has been shown to reduce levels of TNF-α by accelerating the degradation of its mRNA and facilitating increased turnover at the post-transcriptional level. nih.govresearchgate.nettouro.edu This mechanism of action suggested a potential therapeutic benefit for this compound in mitigating neuroinflammation associated with ALS. researchgate.netmdpi.com
Preclinical studies in transgenic animal models of ALS (mSOD1G93A mice) have explored the effects of this compound. Oral administration of this compound or its analog lenalidomide (B1683929) was shown to modify the disease course and extend the lifespan of these mice. researchgate.netmdpi.comjneurosci.org These effects were associated with a reduction in TNF-α levels and decreased motor neuron death in the lumbar spinal cord. researchgate.netmdpi.comjneurosci.orgnih.gov Treated mice also showed attenuated weight loss, enhanced motor performance, and reduced immunoreactivity and mRNA levels of TNF-α and FasL (Fibroblast-associated cell-surface ligand), another protein potentially involved in motor neuron death in ALS. jneurosci.orgnih.gov
Based on these preclinical findings, this compound has been evaluated in preliminary phase II open-label clinical trials for ALS patients. nih.govtandfonline.comnih.gov One such trial aimed to assess the safety and efficacy of this compound in patients meeting diagnostic criteria for ALS. nih.govtandfonline.com The primary endpoints included the ALS Functional Rating Scale (ALSFRS) and pulmonary function testing (PFT) curves after nine months of treatment, compared to historical controls. nih.govtandfonline.comnih.gov
Fibrodysplasia Ossificans Progressiva (FOP)
FOP is an ultra-rare genetic disorder characterized by progressive heterotopic ossification (HO), the formation of extra-skeletal bone in muscles, tendons, and ligaments. ucdavis.edunih.govymerdigital.commyobase.org This condition is often triggered by soft tissue trauma or inflammatory processes, leading to painful flare-ups. ucdavis.edud-nb.info FOP is caused by mutations in the ACVR1 gene, which encodes the bone morphogenetic protein (BMP) type I receptor ALK2. nih.govymerdigital.commyobase.orgmdpi.com These mutations lead to aberrant BMP signaling, contributing to abnormal bone formation. nih.govymerdigital.commdpi.com
This compound has been investigated in FOP research, partly due to its anti-inflammatory and potential anti-angiogenic effects. news-medical.netd-nb.info Angiogenesis, the formation of new blood vessels, is involved in the inflammatory and fibroproliferative lesions that precede heterotopic ossification in FOP. ucdavis.edu While the ultimate goal of FOP research is to prevent, halt, or reverse the progression of the condition, current management often focuses on symptomatic relief of flare-ups and avoiding injury. ucdavis.edumyobase.org
A clinical study involving fifteen FOP patients included the administration of this compound for flare-ups. ucdavis.edud-nb.info Patients in this study tolerated dose escalation of this compound. ucdavis.edu While mild sedation was observed, it did not limit daily activities, and there was no evidence of significant peripheral neuropathy in these patients. ucdavis.edu However, flare-ups continued to occur in patients receiving this compound, and one patient in a case report received this compound for flare-ups as part of a clinical study for its anti-angiogenic effect, but without major clinical changes in their disease course. ucdavis.edud-nb.info
Research Findings Summary
Research into the use of (+)-thalidomide in ALS and FOP has yielded mixed results. While preclinical studies in ALS animal models suggested a potential benefit related to its TNF-α inhibitory properties, clinical trials in human ALS patients did not demonstrate a significant improvement in primary endpoints like ALSFRS or PFT compared to historical controls. nih.govtandfonline.comnih.gov In FOP, a clinical study indicated that while this compound was tolerated by patients, it did not prevent the occurrence of flare-ups. ucdavis.edu Further research is needed to fully understand the potential role, if any, of (+)-thalidomide in these complex conditions.
Data Table: Summary of Investigational Studies
| Condition | Study Type | Key Findings (Related to Efficacy) |
| Amyotrophic Lateral Sclerosis (ALS) | Preclinical (mSOD1G93A mice) | Extended lifespan, attenuated weight loss, enhanced motor performance, reduced motor neuron death, reduced TNF-α and FasL. researchgate.netmdpi.comjneurosci.orgnih.gov |
| Amyotrophic Lateral Sclerosis (ALS) | Phase II Open-Label Clinical Trial | No improvement in ALSFRS or PFT compared to historical controls. nih.govtandfonline.comnih.gov |
| Fibrodysplasia Ossificans Progressiva (FOP) | Clinical Study (15 patients) | This compound was tolerated, but flare-ups continued to occur. ucdavis.edu No major clinical changes in disease course observed in one case report. d-nb.info |
Future Directions and Emerging Research
Novel Drug Design and Synthesis of IMiDs with Reduced Teratogenicity
A significant area of research focuses on designing and synthesizing novel IMiDs with improved safety profiles, specifically reduced teratogenicity. The teratogenic effects of thalidomide (B1683933) are primarily linked to its interaction with cereblon (CRBN), a substrate recognition receptor of the CRL4 E3 ubiquitin ligase complex. jst.go.jpresearchgate.netrsc.orgresearchgate.netmdpi.com The structural requirement for this compound-type teratogenicity is highly structure-dependent, with studies suggesting that phthalimide (B116566) analogs lacking the glutarimide (B196013) moiety could be involved in the teratogenic effect. mdpi.com
Efforts in novel drug design aim to create analogues that retain the desired immunomodulatory and anti-angiogenic activities while altering their interaction with CRBN in a way that avoids the degradation of neo-substrates responsible for developmental abnormalities, such as SALL4. researchgate.netmdpi.comnih.gov Researchers are exploring various structural modifications to the this compound backbone to achieve this separation of desired therapeutic effects from teratogenicity. nih.govresearchgate.net For instance, polyfluorinated this compound analogs are being investigated, with some lead compounds showing potent anti-myeloma, anti-angiogenic, and anti-inflammatory properties, potentially through a CRBN-independent mechanism. mdpi.com Molecular modeling studies are also being used to identify potential new binding pockets on cereblon for IMiD-like drugs, which could inform the design of analogues with altered substrate specificity. mdpi.com The development of IMiDs like lenalidomide (B1683929) and pomalidomide (B1683931) exemplifies how structural modifications can lead to improved efficacy and reduced toxicity compared to the parent compound. nih.govresearchgate.netsgul.ac.uk
Exploration of New Neo-substrates and Protein Degradation Pathways
Understanding the full spectrum of proteins targeted for degradation by this compound and its analogues via the CRBN E3 ubiquitin ligase complex is a critical area of ongoing research. These proteins, termed "neo-substrates," are not physiological substrates of the complex but are recruited for degradation in the presence of IMiDs acting as "molecular glues." jst.go.jpresearchgate.netrsc.orgjci.orgnih.gov
Initial studies identified Ikaros (IKZF1) and Aiolos (IKZF3) as key neo-substrates involved in the anti-myeloma effects of IMiDs. jst.go.jpjci.orgresearchgate.netnih.gov Subsequently, SALL4 was identified as a neo-substrate whose degradation is strongly implicated in this compound's teratogenicity. researchgate.netnih.govjci.org Research continues to identify additional neo-substrates that contribute to both the therapeutic effects and the side effects of IMiDs. jst.go.jpresearchgate.netnih.gov Quantitative mass spectrometry approaches using model systems like human embryonic stem cells are being employed to identify novel neo-substrates degraded by the CRBN-thalidomide complex. jci.org Identifying and characterizing these new targets can unveil previously unknown mechanisms of action and potential new therapeutic applications for this compound analogues. Furthermore, understanding the structural degrons within neo-substrates that mediate their interaction with the CRBN-IMiD complex is crucial for designing more selective degraders. nih.govjci.org
Combination Therapies and Synergistic Effects
Combining this compound or its analogues with other therapeutic agents is a major focus of current and future research, particularly in the treatment of cancers like multiple myeloma. The goal is to achieve synergistic effects, enhance therapeutic efficacy, overcome drug resistance, and potentially reduce the required dose of individual agents, thereby mitigating toxicity. citeab.comfrontiersin.orgresearchgate.netnih.govpatsnap.com
IMiDs are being investigated in combination with various classes of drugs, including proteasome inhibitors (e.g., bortezomib), monoclonal antibodies (e.g., daratumumab, elotuzumab), histone deacetylase inhibitors (HDACi), and checkpoint inhibitors. nih.govfrontiersin.orgresearchgate.netjcancer.org These combinations aim to leverage the distinct mechanisms of action of each agent to achieve a more potent anti-tumor response. For example, combining IMiDs with monoclonal antibodies can enhance antibody-dependent cellular cytotoxicity (ADCC). frontiersin.org Research is also exploring combinations with next-generation CELMoD molecules, which are designed for enhanced degradation of specific protein targets, to improve the depth of response in multiple myeloma. patsnap.com Preclinical and clinical studies are ongoing to identify the most effective and well-tolerated combination regimens for various hematologic and solid malignancies. researchgate.netnih.gov Optimizing the choice of combination partners and treatment schedules is crucial to enhance cytotoxicity without negatively impacting the effectiveness of the IMiD component, such as avoiding the downregulation of CRBN expression by certain combination agents. nih.gov
Pharmacogenomics and Biomarker Identification for Response and Toxicity
Pharmacogenomics, the study of how genetic variations influence drug response, is becoming increasingly important in personalizing cancer treatment. jcancer.orgresearchgate.net Research is actively focused on identifying genetic and other biomarkers that can predict a patient's response to this compound and its analogues, as well as their susceptibility to developing specific toxicities. researchgate.netashpublications.org
Variations in the CRBN gene, the primary target of IMiDs, have been investigated as potential predictive biomarkers for response in multiple myeloma patients treated with lenalidomide. researchgate.net Studies have associated single-nucleotide polymorphisms (SNPs) in non-coding regions of CRBN with response to this compound and other IMiD therapies. researchgate.net Beyond CRBN, researchers are exploring SNPs in genes involved in drug metabolism, DNA repair, immunomodulatory pathways, and cell adhesion as potential predictors of efficacy and toxicity, including peripheral neuropathy and venous thrombosis. researchgate.netashpublications.org Identifying these biomarkers can help clinicians select patients most likely to benefit from IMiD therapy and those at higher risk of adverse effects, allowing for more informed treatment decisions and potentially guiding dose adjustments or prophylactic measures. jcancer.orgresearchgate.netashpublications.org Well-designed replication studies with independent patient cohorts are essential to validate these potential biomarkers for clinical use. ashpublications.org
Advanced Preclinical and Clinical Trial Design for this compound and Analogues
The development of this compound and its analogues necessitates advanced preclinical and clinical trial designs to efficiently evaluate their efficacy, safety, and mechanisms of action. This includes optimizing study protocols to better assess novel IMiDs and combination therapies.
Preclinical research utilizes various in vitro and in vivo models, including three-dimensional tumor spheroid models and xenograft models, to assess the anti-cancer, anti-angiogenic, and anti-inflammatory activities of novel analogues. nih.govmdpi.com Mechanistic studies, such as Western blot analyses and genome-wide CRISPR knockout studies, are employed to understand the molecular targets and pathways affected by these compounds. mdpi.com
In the clinical setting, advanced trial designs are being implemented to accelerate the evaluation of new IMiDs and combination regimens. This includes early-phase trials to assess safety and preliminary efficacy, as well as larger randomized controlled trials to confirm benefits and compare novel approaches to existing standards of care. researchgate.netashpublications.org Trial designs are also incorporating biomarker analysis to explore the predictive and prognostic value of identified genetic and molecular markers. researchgate.netashpublications.org The lessons learned from the history of this compound have significantly influenced regulatory processes and clinical trial conduct, emphasizing the importance of rigorous safety monitoring and informed consent. nih.gov Future trial designs will likely continue to evolve to incorporate adaptive elements and focus on specific patient populations based on emerging biomarker data.
Q & A
Q. What molecular mechanisms underlie (+)-Thalidomide’s efficacy in multiple myeloma, and how are these assessed experimentally?
(+)-Thalidomide inhibits angiogenesis and modulates immune responses by targeting cereblon, a ubiquitin ligase component, leading to degradation of transcription factors like IKZF1/2. Experimental validation involves measuring paraprotein reduction in serum/urine (≥50% reduction for partial response) and bone marrow plasma cell counts . Dose escalation (200–800 mg/day) and response monitoring over ≥6 weeks are standard in clinical trials. In vitro studies use myeloma cell lines to assess apoptosis and cytokine modulation (e.g., TNF-α suppression) .
Q. How is the anti-angiogenic activity of (+)-Thalidomide evaluated in preclinical models of atherosclerosis?
Nano-CT imaging in ApoE/LDLR double-knockout mice quantifies adventitial vasa vasorum (VV) density and plaque volume. Thalidomide’s effect on endothelial cell (EC) migration/proliferation is tested using human coronary artery ECs (HCAECs) with dose-dependent assays (e.g., 250–500 µg/mL in FCS media). Blinded image analysis and histology validate reductions in VV cross-sectional area and plaque growth .
Q. What historical data inform current ethical protocols for (+)-Thalidomide research?
The 1950s teratogenicity crisis underscored the need for rigorous pregnancy prevention programs (e.g., STEPS™) and pharmacokinetic monitoring. Modern trials exclude fertile women without dual contraception and use controlled distribution systems. Preclinical studies prioritize teratogenicity screening via zebrafish or rodent models .
Advanced Research Questions
Q. How can genomic signatures predict heterogeneous responses to (+)-Thalidomide in randomized clinical trials (RCTs)?
Codevelopment of predictive/prognostic signatures involves gene-expression profiling (e.g., microarray data from myeloma trials). Cross-validated survival curves model patient-level outcomes, stratifying responders (∼50% in one trial) by treatment effect magnitude. Sensitivity analysis adjusts for covariates like prior high-dose chemotherapy .
Q. What methodologies resolve contradictions in (+)-Thalidomide’s efficacy for cancer cachexia?
Systematic reviews (e.g., Cochrane criteria) highlight heterogeneity in RCTs due to small sample sizes and variable endpoints (e.g., weight stabilization vs. appetite improvement). Meta-regression adjusts for confounders like baseline BMI, while Bayesian models quantify uncertainty in adverse effect rates (e.g., fatigue in 33% of patients) .
Q. How do chiral inversion and metabolite dynamics influence (+)-Thalidomide’s pharmacokinetics?
Chiroptical spectroscopy and quantum chemistry models track racemization in vivo. LC-MS/MS quantifies metabolites (e.g., 5-hydroxy-thalidomide) in plasma, correlating with CYP2C19 polymorphisms. Physicochemical stability studies (thermal analysis, X-ray crystallography) assess solid-state degradation pathways .
Q. What experimental designs address limitations in nano-CT imaging of this compound’s anti-atherosclerotic effects?
Small sample sizes (n=5/group) require non-parametric tests (e.g., Mann-Whitney U) and bootstrap resampling to confirm statistical power. Longitudinal nano-CT scans track plaque progression, while RNA-seq of aortic tissue identifies mechanistically linked pathways (e.g., VEGF inhibition) .
Methodological Considerations
- Data Contradictions : Conflicting clinical outcomes (e.g., cachexia trials vs. myeloma studies) are addressed by subgroup analysis and biomarker stratification (e.g., CRP levels).
- Sample Size Justification : Power calculations for animal studies assume 20% effect size (α=0.05, β=0.2), while RCTs target hazard ratios <0.7 for survival endpoints .
- Ethical Compliance : FDA Risk Evaluation and Mitigation Strategies (REMS) mandate registry-based surveillance for off-label use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
